molecular formula C8H5NO3S B1523441 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1333946-90-9

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1523441
M. Wt: 195.2 g/mol
InChI Key: SUETYXKNGRYXIQ-UHFFFAOYSA-N
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Description

The compound “2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a furan ring, a thiazole ring, and a carboxylic acid group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Thiazole is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and thiazole rings followed by the introduction of the carboxylic acid group. Furan can be synthesized from furfural, a compound derived from biomass . Thiazole can be synthesized through the reaction of α-haloketones and thioamides . The carboxylic acid group can be introduced through various methods, including oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, which are aromatic and thus contribute to the compound’s stability. The carboxylic acid group is polar and can form hydrogen bonds, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and thiazole rings and the carboxylic acid group. The furan ring is electron-rich and can undergo electrophilic aromatic substitution reactions . The thiazole ring can also participate in various reactions, including nucleophilic substitutions . The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would contribute to its stability, while the carboxylic acid group would make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds from furan- and thiazole-derived precursors. For instance, compounds such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide, demonstrating the structural versatility of furan derivatives in organic synthesis. These compounds have shown interesting tautomeric behaviors, which are crucial for their chemical and physical properties (Koparır, Çetin, & Cansiz, 2005).

Polymer Synthesis

The incorporation of furan derivatives into polymers has been studied, with furan-2,5-dicarboxylic acid being a key monomer. The synthesis of poly(ester amide)s containing 2,5-furandicarboxylic acid highlights the potential of furan derivatives in creating materials with enhanced hydrogen bonding capabilities, potentially affecting their thermal and mechanical properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Biobased Building Blocks

Furan carboxylic acids, derived from biomass, have been identified as promising biobased building blocks for the pharmaceutical and polymer industries. Enzyme-catalyzed oxidations of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) and 5-formyl-2-furancarboxylic acid (FFCA) showcase the feasibility of converting renewable resources into valuable chemical precursors with high yields (Jia, Zong, Zheng, & Li, 2019).

Fluorescent Materials

Research into the development of fluorescent materials has utilized furan derivatives. The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions demonstrates the potential of furan derivatives in creating compounds with extended π-conjugation and strong photoluminescence, highlighting their applications in the field of material science (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Green Chemistry Synthesis

The synthesis of heterocyclic compounds like 4-thiazolidinone-5-carboxylic acid from furan derivatives aligns with green chemistry principles. Using deep eutectic solvents (DES) as a green medium, researchers have developed cost-effective, environmentally friendly methods for synthesizing these compounds, emphasizing the importance of sustainable approaches in chemical synthesis (Shaikh, Shaikh, Wagare, Sheikh, & Kasim, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of this compound could be of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Its synthesis and properties could be further investigated, and it could be evaluated for potential biological activities .

properties

IUPAC Name

2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUETYXKNGRYXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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